Cyprazine-desisopropyl

Übersicht

Beschreibung

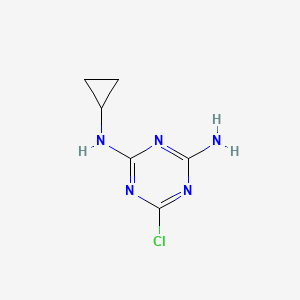

Cyprazine-desisopropyl is a chemical compound with the molecular formula C6H8ClN5 . It is a fecal metabolite of cyprazine in rats .

Synthesis Analysis

The synthesis of Cyprazine-desisopropyl involves the reaction of 2-cyclopropylamino-4,6-dichloro-s-triazine with ammonium hydroxide in 1,4-dioxane and water .Molecular Structure Analysis

The molecular structure of Cyprazine-desisopropyl consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . The molecular weight is 185.61 .Wissenschaftliche Forschungsanwendungen

Aromatase Induction in Human Cell Lines

Cyprazine-desisopropyl, a metabolite of the chloro-s-triazine herbicides, has been studied for its effect on human aromatase, the enzyme responsible for converting androgens to estrogens. Research conducted by Sanderson et al. (2001) showed that this compound, along with atrazine-desethyl, induced aromatase activity in H295R cells, which are adrenocortical carcinoma cells.

Degradation by Sulfate Radicals

Lutze et al. (2015) examined the degradation of chlorotriazine pesticides, including cyprazine-desisopropyl, by sulfate radicals. They found that these pesticides, which are potential drinking water contaminants, can be effectively degraded by sulfate radicals. However, the study also noted that dealkylated products like desethyl-desisopropyl-atrazine (DEDIA) are less reactive towards these radicals (Lutze et al., 2015).

Inhibition of Estrogen Receptor-Mediated Responses

Research by Tran et al. (1996) explored the impact of chloro-s-triazine-derived compounds, including atrazine desisopropyl, on estrogen receptor-mediated responses in yeast. These compounds were found to decrease reporter activity in the presence of estradiol, suggesting an interaction with human estrogen receptors (Tran et al., 1996).

Detection in Environmental Samples

The detection of triazine compounds, including cyprazine-desisopropyl, in environmental samples has been a focus of several studies. For instance, Huang et al. (2004) developed a method using solid-phase microextraction and high-performance liquid chromatography for analyzing triazine in water samples (Huang et al., 2004).

Metabolism in Human Liver

The metabolism of promazine, a phenothiazine neuroleptic, was studied by Wójcikowski et al. (2003), who identified human cytochrome P‐450 isoforms involved in its metabolism. These findings are relevant for understanding the biotransformation of compounds like cyprazine-desisopropyl in the human body (Wójcikowski et al., 2003).

Environmental Risk Assessment

The environmental risk associated with the use of atrazine, a parent compound of cyprazine-desisopropyl, in North American surface waters was assessed by Solomon et al. (1996). This comprehensive study involved exposure and hazard subcomponents to evaluate the ecological impact of atrazine and its metabolites (Solomon et al., 1996).

Safety And Hazards

Cyprazine-desisopropyl is very toxic to aquatic life and may cause long-lasting effects . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be allowed to reach groundwater, water courses, or sewage systems, even in small quantities .

Eigenschaften

IUPAC Name |

6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQRQUUPYBUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633098 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyprazine-desisopropyl | |

CAS RN |

35516-73-5 | |

| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

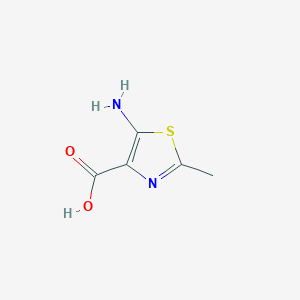

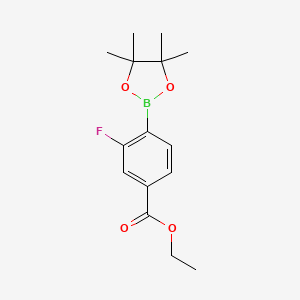

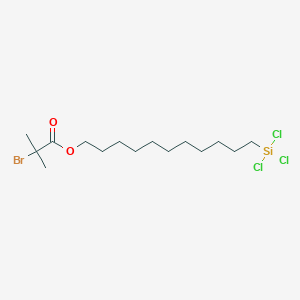

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)

![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)

![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)